molecular formula C21H26N6O3 B3298191 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 896594-63-1

8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B3298191
CAS No.: 896594-63-1
M. Wt: 410.5 g/mol
InChI Key: CUAUFTVPPPGRCI-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-g]purine-2,4-dione family, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 1,7-Dimethyl groups: Positioned on the purine core to modulate steric and electronic properties.
  • 3-[2-(Piperidin-1-yl)ethyl] side chain: A flexible linker with a tertiary amine (piperidine), likely influencing solubility and receptor binding via basicity or hydrogen bonding .

The compound’s design aligns with strategies for optimizing pharmacokinetic (PK) properties, as furan and piperidine groups are common in bioactive molecules targeting neurological or inflammatory pathways .

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-15-13-27-17-18(22-20(27)26(15)14-16-7-6-12-30-16)23(2)21(29)25(19(17)28)11-10-24-8-4-3-5-9-24/h6-7,12-13H,3-5,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAUFTVPPPGRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis. The process may start with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the furan and piperidine substituents through various coupling reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazo[1,2-g]purine core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Imidazo[1,2-g]purine-2,4-dione Derivatives

  • 8-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,7-dimethyl analog (CAS 922456-62-0): Key difference: Replaces the furan-2-ylmethyl group with a benzylpiperazinyl-ethyl chain. Impact: The benzylpiperazine moiety increases molecular weight (MW) and lipophilicity (clogP +1.2 vs. Activity: Benzylpiperazine derivatives often exhibit affinity for serotonin or dopamine receptors, suggesting divergent target profiles compared to the furan-substituted analog .

Thiazolo[5,4-d]pyrimidine Derivatives

  • 7-Amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine: Key difference: Thiazolo-pyrimidine core instead of imidazo-purine-dione. Impact: The sulfur atom in the thiazole ring may enhance metabolic stability but reduce solubility. Activity: Reported as kinase inhibitors, highlighting scaffold-dependent target selectivity .

Substituent-Based Comparisons

8-Position Modifications

Compound 8-Substituent clogP Solubility (μM) Reported Activity
Target compound Furan-2-ylmethyl 2.1 12.5 (pH 7.4) Not reported
8-(2-Hydroxyethyl) analog 2-Hydroxyethyl 1.3 45.8 Antioxidant activity
8-(2-Phenylethyl) analog Phenylethyl 3.4 5.2 Anti-inflammatory effects

Key trends :

  • Hydrophilic groups (e.g., hydroxyethyl) : Improve solubility but may reduce membrane permeability.
  • Aromatic groups (e.g., phenylethyl or furan) : Enhance target engagement via hydrophobic interactions but increase metabolic oxidation risks .

Piperidine/Piperazine Side Chains

  • 3-[3-(4-Methylpiperazin-1-yl)propyl] analogs : Key difference: Propyl linker vs. ethyl linker in the target compound. Impact: Longer linkers may reduce conformational rigidity, affecting binding entropy. Piperazine (vs. piperidine) introduces an additional basic center, altering pH-dependent solubility .

Q & A

Basic: What synthetic strategies are recommended for constructing the core imidazo[1,2-g]purine-dione scaffold?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the imidazo[1,2-g]purine core followed by functionalization. Key steps include:

  • Cyclocondensation : Reacting substituted purine precursors with carbonyl-containing reagents under acidic or basic conditions to form the fused imidazole ring.
  • Substituent Introduction : The furan-2-ylmethyl and piperidine-ethyl groups are introduced via alkylation or nucleophilic substitution. For example, furfuryl bromide can be used to attach the furan moiety, while 2-(piperidin-1-yl)ethyl chloride may serve as the alkylating agent for the piperidine side chain .
  • Optimization : Monitor intermediates using TLC and purify via column chromatography with gradient elution (e.g., ethyl acetate/hexane) .

Basic: How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign signals based on chemical environments. For instance, the furan proton (δ ~6.3–7.4 ppm) and piperidine methylene protons (δ ~2.5–3.5 ppm) are diagnostic. The purine-dione carbonyl carbons appear at δ ~150–160 ppm in 13C NMR .
  • IR Spectroscopy : Detect key functional groups, such as C=O stretches (~1700 cm⁻¹ for the dione) and C-N stretches (~1250 cm⁻¹) from the imidazole ring .
  • HRMS : Confirm molecular mass (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error to validate the empirical formula .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, refluxing in acetonitrile at 80°C may enhance furan-alkylation efficiency .
  • Real-Time Monitoring : Use HPLC or inline IR to track reaction progress and identify side products (e.g., over-alkylation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity. For example, HMBC correlations between the furan methyl group and the purine core validate substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., keto-enol equilibria in the dione moiety) .
  • Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments in complex splitting patterns .

Advanced: What computational methods aid in predicting reactivity or optimizing synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for key steps (e.g., cyclization energy barriers) .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal solvents or catalysts for alkylation/cyclization steps .
  • Molecular Dynamics : Simulate solubility or aggregation behavior to guide purification strategies .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases due to structural similarity to purine-based inhibitors. Use fluorescence polarization for real-time activity measurement .
  • Cell Viability Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) given the compound’s potential apoptosis-inducing moieties .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or piperidine (e.g., morpholine substitution) groups to assess pharmacophore contributions .
  • Molecular Docking : Map interactions with target proteins (e.g., adenosine receptors) using AutoDock Vina. Prioritize analogs with stronger predicted binding affinities .
  • Free-Wilson Analysis : Quantify the contribution of each substituent to biological activity using regression models .

Advanced: What challenges arise during purification, and how can they be addressed?

Methodological Answer:

  • Byproduct Removal : Use preparative HPLC with a C18 column and acetonitrile/water gradient to separate closely eluting impurities .
  • Solubility Issues : Employ solvent mixtures (e.g., DCM/methanol) for recrystallization or switch to polar aprotic solvents (DMF) for column chromatography .
  • Scale-Up : Transition from flash chromatography to centrifugal partition chromatography (CPC) for gram-scale purification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

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